Canthaxanthin

Content Navigation

CAS Number

Product Name

IUPAC Name

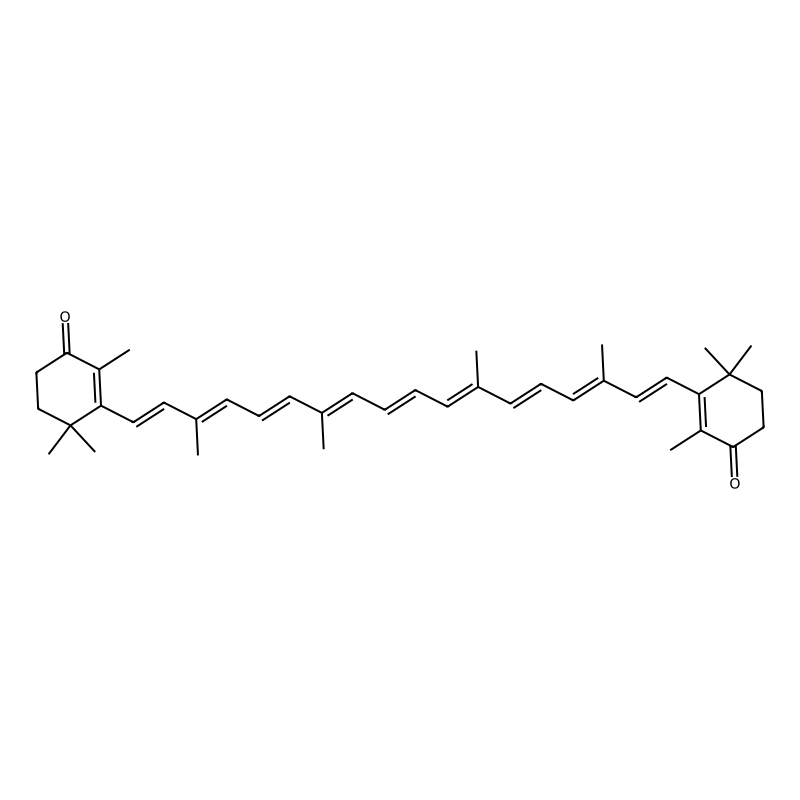

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Antioxidant Properties

Canthaxanthin exhibits strong antioxidant activity, meaning it can scavenge free radicals in the body. Free radicals are unstable molecules that can damage cells and contribute to various health conditions. Studies suggest canthaxanthin's antioxidant properties might play a role in protecting against:

- LDL Cholesterol Oxidation: Research indicates canthaxanthin may help prevent the oxidation of LDL (bad) cholesterol, potentially reducing the risk of heart disease [1].

Source

[1] Canthaxanthin: From molecule to function [PDF] ()

Further Research Needed

While these findings are promising, more research, particularly human trials, is needed to confirm canthaxanthin's effectiveness in preventing specific diseases.

Potential Role in Eye Health

Source

[2] Age-Related Macular Degeneration

Applications in Aquaculture

Canthaxanthin is widely used as a feed additive in aquaculture to enhance the coloration of farmed fish and crustaceans. Studies have explored the effects of dietary canthaxanthin on:

- Growth Performance: Research suggests canthaxanthin supplementation in fish diets may influence growth performance, although the results can vary depending on fish species and other dietary factors [3].

Source

[3] A review on the application and effect of carotenoids with respect to canthaxanthin in the culture of fishes and crustaceans [PDF] ()

Canthaxanthin is a keto-carotenoid pigment with the chemical formula C₄₀H₅₂O₂, first isolated from edible mushrooms. It is widely distributed in nature, found in various organisms including green algae, bacteria, crustaceans, and fish such as carp and salmon. This compound appears as violet-colored crystals and is recognized for its vibrant red-orange hue, making it valuable in food coloring applications. In the food industry, canthaxanthin is classified under the E number E161g and is approved for use as a food additive in several countries, including the United States and the European Union, where it enhances the color of poultry and fish feed .

- Electron Transfer: Canthaxanthin can react with free radicals to form carotenoid radical cations.

- Addition Reactions: It can also undergo addition reactions with peroxyl radicals, leading to the formation of hydroxy and carbonyl derivatives

Canthaxanthin exhibits significant biological activities, including:

- Antioxidant Activity: It scavenges free radicals and prevents lipid peroxidation, thereby protecting cell membranes from oxidative stress.

- Immunostimulatory Effects: Canthaxanthin enhances both cell-mediated and humoral immune responses in vivo.

- Chemopreventive Properties: It has been associated with potential protective effects against certain cancers due to its ability to modulate cell signaling pathways

Canthaxanthin has diverse applications across several industries:

- Food Industry: Used as a coloring agent for poultry skin, egg yolks, and fish like salmon and trout.

- Cosmetics: Incorporated into cosmetic products for its coloring properties.

- Nutraceuticals: Investigated for potential health benefits related to its antioxidant properties.

- Animal Feed: Enhances pigmentation in aquaculture and poultry industries .

The biosynthesis of canthaxanthin primarily occurs from beta-carotene through the action of beta-carotene ketolase enzymes. The synthesis pathway involves:

- Conversion of Beta-Carotene: The enzyme beta-carotene ketolase oxidizes specific carbon atoms in beta-carotene, introducing carbonyl groups to form echinenone.

- Formation of Canthaxanthin: Further oxidation by the same enzyme results in the production of canthaxanthin

Canthaxanthin shares structural similarities with other carotenoids but is unique due to its specific functional groups. Here are some comparable compounds:

Compound Structure Type Unique Features Astaxanthin Keto-carotenoid Contains additional hydroxyl groups; more potent antioxidant. Beta-carotene Carotenoid Precursor to canthaxanthin; lacks ketone groups. Lutein Xanthophyll Contains hydroxyl groups; primarily found in green leafy vegetables. Zeaxanthin Xanthophyll Similar structure but lacks keto groups; important for eye health. Canthaxanthin's unique keto structure distinguishes it from these compounds, enhancing its specific biological activities and applications

Canthaxanthin biosynthesis represents a complex and highly regulated metabolic process that occurs across diverse biological systems. This ketocarotenoid is synthesized through sophisticated enzymatic pathways that convert β-carotene precursors into the distinctive red-orange pigment that characterizes this valuable secondary metabolite [1] [2]. The biosynthetic pathways for canthaxanthin production demonstrate remarkable diversity across different organism types, with each system exhibiting unique regulatory mechanisms and enzymatic adaptations that facilitate efficient pigment accumulation under specific environmental conditions [3].

Endogenous Production in Microbial Organisms

Microbial systems represent the most extensively studied platforms for canthaxanthin biosynthesis, with numerous bacterial and algal species demonstrating natural capabilities for ketocarotenoid production [3]. These organisms have evolved sophisticated enzymatic machinery that enables efficient conversion of carotenoid precursors into canthaxanthin through well-characterized biochemical pathways [4].

Bacterial Ketocarotenoid Synthesis via crtW Gene

The bacterial synthesis of canthaxanthin is primarily mediated through the action of β-carotene ketolase, encoded by the crtW gene, which represents the key enzymatic step in ketocarotenoid formation [1] [2]. In photosynthetic bacteria such as Bradyrhizobium species strain ORS278, the crtW gene is organized within a comprehensive carotenoid biosynthesis gene cluster that includes five open reading frames encoding proteins with similarity to known carotenoid biosynthesis enzymes [1]. The gene cluster organization follows a specific pattern where crtY, crtI, crtB, and crtW genes are clustered in the same orientation, while the crtE gene precedes these four genes but is oriented in the opposite direction [1].

The crtW gene product functions as an iron-dependent integral membrane protein that catalyzes the ketolation of β-carotene through a two-step reaction mechanism [5] [6]. This enzyme introduces keto groups at the C4 and C4' positions of the β-ionone rings, converting β-carotene first to echinenone and subsequently to canthaxanthin [7]. The enzymatic reaction requires molecular oxygen as a cofactor and proceeds through the formation of monoketolated intermediates [7]. Mutational analysis has revealed that three highly conserved histidine motifs involved in iron coordination are essential for catalytic activity, supporting the classification of CrtW ketolase within the family of iron-dependent membrane proteins [5] [6].

The functional importance of specific amino acid residues has been extensively characterized through alanine-scanning mutagenesis studies [5]. Mutations affecting the iron-binding histidine residues completely abolish ketocarotenoid formation, while other conserved residue modifications result in partial enzymatic activity [5]. Notably, certain mutations can alter the product specificity, with some variants preferentially accumulating echinenone rather than proceeding to complete canthaxanthin formation [5]. The enzymatic efficiency can be enhanced through protein engineering approaches, with specific mutations such as L175M, M99V, and M99I demonstrating improved catalytic performance [5].

Recent advances in bacterial canthaxanthin production have focused on optimizing enzyme expression and activity through various biotechnological strategies [8] [9]. The use of molecular chaperones, particularly the pG-KJE8 system, has proven effective in enhancing the soluble expression of β-carotene ketolase, resulting in significantly improved canthaxanthin production rates [8] [9]. Studies have demonstrated that co-expression with molecular chaperones can increase canthaxanthin production by as much as 30.77-fold compared to systems without chaperone assistance [9].

The diversity of bacterial species capable of canthaxanthin production through crtW-mediated pathways is remarkable, encompassing genera such as Dietzia, Gordonia, Micrococcus, Brevibacterium, and Rhodococcus [3]. Each bacterial species exhibits unique characteristics in terms of production efficiency, environmental requirements, and regulatory mechanisms. For instance, Dietzia maris has demonstrated exceptional canthaxanthin accumulation, reaching concentrations of 1.65-2.8% of dry cell weight under optimized cultivation conditions [10].

Algal Biosynthetic Routes in Chloroplasts

Algal systems represent sophisticated platforms for canthaxanthin biosynthesis, with the enzymatic machinery localized primarily within chloroplast compartments where the complete carotenoid biosynthetic pathway operates [11] [12]. The algal approach to canthaxanthin synthesis differs significantly from bacterial systems in terms of enzyme structure, subcellular localization, and regulatory mechanisms [13]. In green algae, carotenoid biosynthesis begins in the chloroplast with the synthesis of phytoene, followed by multiple desaturation and isomerization reactions that ultimately produce the β-carotene substrate for ketolation [11].

The key enzyme responsible for canthaxanthin synthesis in algal systems is β-carotene ketolase, typically designated as BKT rather than CrtW to distinguish it from the bacterial enzyme [13] [14]. This algal enzyme exhibits distinct characteristics compared to its bacterial counterpart, including different cofactor requirements and substrate specificities [13]. In Chromochloris zofingiensis, the BKT1 gene has been identified as the primary ketolase responsible for ketocarotenoid biosynthesis, with mutational studies confirming its essential role in canthaxanthin formation [14].

The algal BKT enzyme demonstrates remarkable substrate flexibility, capable of ketolating not only β-carotene to produce canthaxanthin but also zeaxanthin to generate astaxanthin [15] [14]. This versatility enables algal systems to produce multiple ketocarotenoids simultaneously, depending on the availability of different carotenoid substrates and the specific environmental conditions encountered [14]. The enzyme exhibits differential activity toward various substrates, with some variants showing preferential activity toward specific carotenoid precursors [14].

Nannochloropsis oceanica represents an exemplary system for understanding algal canthaxanthin biosynthesis, where introduction of a β-carotene ketolase from Chlamydomonas reinhardtii into the chloroplast enabled substantial canthaxanthin production [12]. The engineered strain achieved canthaxanthin concentrations of 4.7 mg per gram dry weight through optimized metabolic engineering approaches that enhanced carotenoid flux and suppressed competing pathways [12]. This achievement demonstrates the potential for engineering algal systems to achieve high-level ketocarotenoid production through targeted genetic modifications.

The chloroplast localization of algal carotenoid biosynthesis provides several advantages for canthaxanthin production, including direct access to photosynthetically generated reducing power and the co-localization of all necessary enzymatic machinery within a single compartment [11]. The chloroplast environment also provides natural protection for carotenoids through association with photosynthetic membranes and protein complexes that stabilize these light-sensitive compounds [11].

Recent developments in algal metabolic engineering have focused on synthetic biology approaches to enhance canthaxanthin production [15]. The revival of endogenous but inactive β-carotene ketolase genes through synthetic redesign has proven particularly effective, with engineered Chlamydomonas reinhardtii strains achieving astaxanthin and canthaxanthin productivities comparable to natural producers without many of the associated cultivation constraints [15].

Enzymatic Conversion from β-Carotene Precursors

The enzymatic conversion of β-carotene to canthaxanthin represents a fundamental biochemical transformation that defines ketocarotenoid biosynthesis across all biological systems [7] [3]. This conversion process involves the sequential introduction of keto groups at specific positions on the carotenoid molecule, resulting in the characteristic spectral properties and biological activities that distinguish canthaxanthin from its precursor compounds [16] [7].

The primary enzymatic mechanism involves β-carotene ketolase activity, which catalyzes the oxidation of methyl groups at the C4 and C4' positions of the β-ionone rings to form ketone functionalities [7]. This reaction proceeds through a two-step mechanism, with the initial formation of echinenone as a monoketolated intermediate, followed by further ketolation to produce the final canthaxanthin product [7]. The enzymatic reaction requires molecular oxygen as an oxidizing agent and utilizes iron as a cofactor for the oxidation process [7].

The kinetic characteristics of β-carotene ketolase have been extensively studied using both in vivo and in vitro experimental systems [7]. The enzyme exhibits Michaelis-Menten kinetics with respect to β-carotene substrate, with apparent KM values varying depending on the enzyme source and experimental conditions [17]. The catalytic efficiency can be influenced by numerous factors, including enzyme concentration, substrate availability, cofactor concentrations, and membrane environment [17] [8].

Substrate specificity studies have revealed that β-carotene ketolase can accept multiple carotenoid substrates beyond β-carotene itself [18] [14]. The enzyme demonstrates activity toward zeaxanthin, producing astaxanthin through ketolation of the hydroxylated carotenoid substrate [18]. This broad substrate specificity enables the production of diverse ketocarotenoid products depending on the carotenoid profile present in the producing organism [14]. However, the relative activities toward different substrates can vary significantly among enzyme variants from different species [18].

The reaction mechanism involves the formation of a substrate-enzyme complex followed by oxygen activation and subsequent oxidation of the target methyl groups [5]. The iron cofactor plays a crucial role in oxygen activation, with the metal center facilitating the formation of reactive oxygen species that participate in the oxidation reaction [5]. The membrane association of the enzyme is essential for proper function, as it provides the appropriate lipid environment for substrate binding and catalytic activity [5].

Engineering approaches have been developed to enhance the catalytic efficiency of β-carotene ketolase enzymes [5] [8]. Site-directed mutagenesis studies have identified specific amino acid residues that influence catalytic activity, substrate specificity, and product distribution [5]. Mutations that improve catalytic efficiency have been incorporated into production strains to enhance canthaxanthin yields [5]. Additionally, the use of molecular chaperones and fusion tags has proven effective in improving enzyme expression levels and catalytic activity [8].

The cellular context of β-carotene ketolase activity significantly influences the overall efficiency of canthaxanthin production [19]. The availability of β-carotene substrate depends on the activity of upstream enzymes in the carotenoid biosynthetic pathway, including phytoene synthase, phytoene desaturase, and lycopene cyclase [19]. Metabolic engineering strategies often focus on coordinating the expression of multiple pathway enzymes to ensure balanced flux through the entire biosynthetic network [19].

Alternative enzymatic routes for canthaxanthin formation have been identified in certain specialized systems [20]. Some organisms utilize zeaxanthin as a precursor for ketocarotenoid biosynthesis, with ketolation occurring on the hydroxylated substrate rather than the parent β-carotene [20]. This alternative pathway can be particularly important in systems where zeaxanthin accumulation is favored over β-carotene formation [20].

Regulatory Mechanisms of Secondary Carotenoid Production

The regulatory mechanisms governing secondary carotenoid production, including canthaxanthin biosynthesis, represent complex networks of transcriptional, post-transcriptional, and metabolic controls that respond to diverse environmental and physiological signals [21] [22] [23]. These regulatory systems ensure that ketocarotenoid production occurs under appropriate conditions while maintaining cellular homeostasis and optimizing resource allocation [22] [24].

Transcriptional regulation represents the primary level of control for carotenoid biosynthesis genes, with multiple transcription factors and regulatory elements coordinating gene expression in response to environmental cues [25] [22]. In bacterial systems, alternative sigma factors play crucial roles in regulating carotenoid gene expression, with studies in Azospirillum brasilense revealing complex cascades involving multiple sigma factor families [21]. The regulation involves networks where extracytoplasmic function sigma factors (RpoE1 and RpoE2) control the expression of heat shock sigma factors (RpoH1 and RpoH2), which subsequently regulate carotenoid biosynthesis genes [21].

Light represents one of the most important environmental factors influencing carotenoid gene expression and secondary metabolite production [22] [26] [27]. In photosynthetic organisms, light intensity and quality directly affect the transcription of carotenoid biosynthesis genes through photoreceptor-mediated signaling pathways [26]. High light conditions typically induce the up-regulation of carotenoid biosynthesis genes as part of a photoprotective response [27]. Studies in Synechococcus PCC7942 have demonstrated that four key genes encoding phytoene synthase, phytoene desaturase, ζ-carotene desaturase, and β-carotene hydroxylase are under transcriptional control in response to light stress [27].

The phytochrome-interacting factor (PIF) family of transcription factors plays a central role in regulating carotenoid biosynthesis in plants [25]. PIF1 and related transcription factors act as negative regulators of carotenoid production by specifically repressing the phytoene synthase gene, which encodes the rate-limiting enzyme in the pathway [25]. Light-triggered degradation of PIFs results in derepression of carotenoid gene expression and increased pigment production [25]. This regulatory mechanism ensures that carotenoid biosynthesis is coordinated with overall chloroplast development and photosynthetic capacity [25].

Stress-responsive regulation represents another critical aspect of secondary carotenoid production control [22] [24]. Multiple stress conditions, including high light, salt stress, oxidative stress, and nutrient limitation, can induce carotenoid biosynthesis through distinct but overlapping regulatory pathways [22]. In Haematococcus pluvialis, the combination of various stress conditions such as high light and salt stress is required for maximal ketocarotenoid accumulation and encystment [22]. The stress response involves both transcriptional up-regulation of biosynthesis genes and post-transcriptional modifications that enhance enzyme activity [22].

Metabolic regulation plays an important role in coordinating carotenoid biosynthesis with other cellular processes [28] [23]. Carotenoid oxidation products can function as signaling molecules that influence gene expression and cellular metabolism [23]. β-carotene-derived compounds such as β-cyclocitral can reprogram gene expression patterns, shifting cellular priorities from growth to stress defense [23]. This feedback regulation ensures that carotenoid production is balanced with other metabolic demands [28].

Carbon catabolite regulation (CCR) represents a conserved mechanism that influences secondary metabolite production, including carotenoids, in response to carbon source availability [29]. The presence of preferred carbon sources such as glucose can repress the expression of secondary metabolite biosynthesis genes through global regulatory networks [29]. This regulation prevents the wasteful production of secondary metabolites when cells have access to abundant nutrients for primary metabolism [29].

Temperature regulation significantly affects carotenoid biosynthesis and accumulation patterns [24]. Optimal temperature ranges for carotenoid production vary among different organisms, with most systems showing maximal production within specific temperature windows [24]. Cold stress can enhance the expression of carotenoid biosynthesis genes while simultaneously increasing susceptibility to light-induced oxidative stress [24]. Heat stress typically involves the activation of heat shock proteins and other protective mechanisms that can indirectly influence carotenoid metabolism [30].

Nutrient availability, particularly nitrogen and phosphorus status, significantly influences secondary carotenoid production [24]. Nutrient limitation often triggers the accumulation of storage compounds, including carotenoids, as cells prepare for extended periods of metabolic stress [24]. The regulatory response to nutrient limitation involves both transcriptional changes in biosynthesis gene expression and metabolic shifts that redirect carbon flow toward secondary metabolite production [24].

Regulatory Factor Mechanism Target Genes Physiological Response Organism Examples Light intensity Photoreceptor signaling, PIF degradation PSY, PDS, ZDS, CrtW Photoprotection, pigment accumulation Synechococcus, Arabidopsis [25] [27] Salt stress Osmotic stress response, ion homeostasis Carotenoid biosynthesis cluster Enhanced ketocarotenoid production Haematococcus pluvialis [22] Oxidative stress ROS signaling, antioxidant response Multiple carotenogenic genes Cellular protection, stress tolerance Euglena, Chromochloris [24] Nutrient limitation Metabolic reprogramming, storage responses Entire biosynthetic pathway Resource conservation, survival preparation Dunaliella, Nannochloropsis [24] Temperature stress Heat/cold shock responses, membrane adaptation HSP genes, carotenoid genes Thermal tolerance, membrane stability Various microalgae [24] Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )Physical Description

Deep violet crystals or crystalline powder

SolidXLogP3

11.4Hydrogen Bond Acceptor Count

2Exact Mass

564.396730897 g/molMonoisotopic Mass

564.396730897 g/molBoiling Point

717.00 °C. @ 760.00 mm HgHeavy Atom Count

42Appearance

Solid powderStorage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).UNII

4C3C6403MUGHS Hazard Statements

Not Classified;

Reported as not meeting GHS hazard criteria by 89 of 90 companies (only ~ 1.1% companies provided GHS information). For more detailed information, please visit ECHA C&L websiteMeSH Pharmacological Classification

AntioxidantsOther CAS

514-78-3Wikipedia

CanthaxanthinUse Classification

Food additives

Food Additives -> COLOUR; -> JECFA Functional Classes

Cosmetics -> Cosmetic colorantDates

Last modified: 08-15-20231: Papp T, Csernetics A, Nagy G, Bencsik O, Iturriaga EA, Eslava AP, Vágvölgyi C. Canthaxanthin production with modified Mucor circinelloides strains. Appl Microbiol Biotechnol. 2013 Jun;97(11):4937-50. doi: 10.1007/s00253-012-4610-2. Epub 2012 Dec 9. PubMed PMID: 23224586.

2: Mordi RC, Walton JC. Identification of products from canthaxanthin oxidation. Food Chem. 2016 Apr 15;197(Pt A):836-40. doi: 10.1016/j.foodchem.2015.11.053. Epub 2015 Nov 12. PubMed PMID: 26617024.

3: Grama BS, Chader S, Khelifi D, Agathos SN, Jeffryes C. Induction of canthaxanthin production in a Dactylococcus microalga isolated from the Algerian Sahara. Bioresour Technol. 2014 Jan;151:297-305. doi: 10.1016/j.biortech.2013.10.073. Epub 2013 Nov 1. PubMed PMID: 24262839.

4: Sujak A. Exceptional molecular organization of canthaxanthin in lipid membranes. Acta Biochim Pol. 2012;59(1):31-3. Epub 2012 Mar 17. Review. PubMed PMID: 22428120.

5: Gharibzahedi SM, Razavi SH, Mousavi M. Characterizing the natural canthaxanthin/2-hydroxypropyl-β-cyclodextrin inclusion complex. Carbohydr Polym. 2014 Jan 30;101:1147-53. doi: 10.1016/j.carbpol.2013.10.074. Epub 2013 Oct 27. PubMed PMID: 24299886.

6: Grama BS, Delhaye A, Chader S, Khelifi D, Agathos S, Jeffryes C. Canthaxanthin, astaxanthin and adonixanthin production from a dactylococcus microalga in a new flat plate airlift photobioreactor. Commun Agric Appl Biol Sci. 2014;79(1):65-70. PubMed PMID: 25864315.

7: Rostami F, Razavi SH, Sepahi AA, Gharibzahedi SM. Canthaxanthin biosynthesis by Dietzia natronolimnaea HS-1: effects of inoculation and aeration rate. Braz J Microbiol. 2014 Aug 29;45(2):447-56. eCollection 2014. PubMed PMID: 25242927; PubMed Central PMCID: PMC4166268.

8: Zhou X, Xie JR, Tao L, Xin ZJ, Zhao FW, Lu XH, Zhao MR, Wang L, Liang JP. The effect of microdosimetric 12C6+ heavy ion irradiation and Mg2+ on canthaxanthin production in a novel strain of Dietzia natronolimnaea. BMC Microbiol. 2013 Sep 28;13:213. doi: 10.1186/1471-2180-13-213. PubMed PMID: 24074304; PubMed Central PMCID: PMC3849488.

9: Gao Y, Xu D, Kispert LD. Hydrogen Bond Formation between the Carotenoid Canthaxanthin and the Silanol Group on MCM-41 Surface. J Phys Chem B. 2015 Aug 20;119(33):10488-95. doi: 10.1021/acs.jpcb.5b05645. Epub 2015 Aug 10. PubMed PMID: 26230844.

10: Veiga-Crespo P, Vinuesa T, Viñas M, Villa TG. Analysis of canthaxanthin production by Gordonia jacobaea. Methods Mol Biol. 2012;892:159-72. doi: 10.1007/978-1-61779-879-5_8. PubMed PMID: 22623301.

11: Hojjati M, Razavi SH, Rezaei K, Gilani K. Stabilization of canthaxanthin produced by Dietzia natronolimnaea HS-1 with spray drying microencapsulation. J Food Sci Technol. 2014 Sep;51(9):2134-40. doi: 10.1007/s13197-012-0713-0. Epub 2012 May 5. PubMed PMID: 25190874; PubMed Central PMCID: PMC4152546.

12: Chang CS, Chang CL, Lai GH. Reactive oxygen species scavenging activities in a chemiluminescence model and neuroprotection in rat pheochromocytoma cells by astaxanthin, beta-carotene, and canthaxanthin. Kaohsiung J Med Sci. 2013 Aug;29(8):412-21. doi: 10.1016/j.kjms.2012.12.002. Epub 2013 Feb 8. PubMed PMID: 23906231.

13: Schöpf L, Mautz J, Sandmann G. Multiple ketolases involved in light regulation of canthaxanthin biosynthesis in Nostoc punctiforme PCC 73102. Planta. 2013 May;237(5):1279-85. doi: 10.1007/s00425-013-1846-8. Epub 2013 Jan 30. PubMed PMID: 23361890.

14: Rosa AP, Scher A, Sorbara JO, Boemo LS, Forgiarini J, Londero A. Effects of canthaxanthin on the productive and reproductive performance of broiler breeders. Poult Sci. 2012 Mar;91(3):660-6. doi: 10.3382/ps.2011-01582. PubMed PMID: 22334741.

15: Zheng YF, Bae SH, Kwon MJ, Park JB, Choi HD, Shin WG, Bae SK. Inhibitory effects of astaxanthin, β-cryptoxanthin, canthaxanthin, lutein, and zeaxanthin on cytochrome P450 enzyme activities. Food Chem Toxicol. 2013 Sep;59:78-85. doi: 10.1016/j.fct.2013.04.053. Epub 2013 May 11. PubMed PMID: 23669408.

16: Yuri T, Yoshizawa K, Emoto Y, Kinoshita Y, Yuki M, Tsubura A. Effects of Dietary Xanthophylls, Canthaxanthin and Astaxanthin on N-Methyl-N-nitrosourea-induced Rat Mammary Carcinogenesis. In Vivo. 2016 11-12;30(6):795-800. PubMed PMID: 27815463.

17: Niu J, Li CH, Liu YJ, Tian LX, Chen X, Huang Z, Lin HZ. Dietary values of astaxanthin and canthaxanthin in Penaeus monodon in the presence and absence of cholesterol supplementation: effect on growth, nutrient digestibility and tissue carotenoid composition. Br J Nutr. 2012 Jul 14;108(1):80-91. doi: 10.1017/S0007114511005423. Epub 2011 Dec 6. PubMed PMID: 22142867.

18: Brizio P, Benedetto A, Righetti M, Prearo M, Gasco L, Squadrone S, Abete MC. Astaxanthin and canthaxanthin (xanthophyll) as supplements in rainbow trout diet: in vivo assessment of residual levels and contributions to human health. J Agric Food Chem. 2013 Nov 20;61(46):10954-9. doi: 10.1021/jf4012664. Epub 2013 Nov 5. PubMed PMID: 24156372.

19: Venugopalan V, Tripathi SK, Nahar P, Saradhi PP, Das RH, Gautam HK. Characterization of canthaxanthin isomers isolated from a new soil Dietzia sp. and their antioxidant activities. J Microbiol Biotechnol. 2013 Feb;23(2):237-45. PubMed PMID: 23412067.

20: Gharibzahedi SM, Razavi SH, Mousavi M. Feeding strategies for the improved biosynthesis of canthaxanthin from enzymatic hydrolyzed molasses in the fed-batch fermentation of Dietzia natronolimnaea HS-1. Bioresour Technol. 2014 Feb;154:51-8. doi: 10.1016/j.biortech.2013.12.013. Epub 2013 Dec 11. PubMed PMID: 24384310.

Explore Compound Types

Get ideal chemicals from 750K+ compounds